molecular formula C20H24N4O3S B2851810 N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1903653-59-7

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2851810
CAS RN: 1903653-59-7
M. Wt: 400.5
InChI Key: BIKYLRAXGHWKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

Anion Receptor Studies

This compound, with its morpholine and pyridine components, can act as a tridentate pincer ligand. Such ligands are known to have a positive charge region that makes them suitable for anion receptor studies. They can form hydrogen bond interactions that are crucial in biological processes and can be used to study anion transport mechanisms across cell membranes .

Supramolecular Chemistry

The structural features of this compound suggest potential applications in supramolecular chemistry. Its ability to form stable intermolecular hydrogen bonds can lead to the formation of 3-dimensional supramolecular synthons. These structures are of interest for the development of new materials with specific mechanical and electronic properties .

Drug Design and Development

Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents. By extension, our compound of interest could be explored for its efficacy against Mycobacterium tuberculosis, contributing to the development of new therapeutic agents .

Molecular Docking Studies

The compound’s molecular structure allows for potential use in molecular docking studies. It could serve as a ligand to study interactions with various biological targets, which is a critical step in the drug discovery process. This can help in understanding the binding affinities and activity profiles of new drugs .

Catalysis

Due to the presence of pyridine rings, the compound could be investigated for its catalytic properties. Pyridine derivatives are known to facilitate various chemical reactions, including those important in organic synthesis and pharmaceutical manufacturing .

Metal Extraction Agents

The compound’s ability to act as a tridentate ligand may make it suitable for use as a metal extracting agent. This application is valuable in the purification of metals and recovery from waste materials .

Molecular Switches

The structural flexibility of the compound, influenced by the rotation of its pendant arms, could be harnessed to create molecular switches. These switches can be triggered by external stimuli and have applications in molecular electronics .

Biological Activity Profiling

Lastly, the compound could be used to profile biological activity. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory, analgesic, or even anti-HIV activities. Further research could uncover new biological applications .

properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-19(17-4-2-7-22-20(17)27-16-5-12-28-14-16)23-13-15-3-1-6-21-18(15)24-8-10-26-11-9-24/h1-4,6-7,16H,5,8-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYLRAXGHWKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.